N-[3-(4-chlorophenoxy)-2-hydroxypropyl]-2-(2,4-difluorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-chlorophenoxy)-2-hydroxypropyl]-2-(2,4-difluorophenoxy)acetamide, commonly known as CHF-5074, is a novel compound that has been synthesized for its potential therapeutic applications. CHF-5074 is a selective inhibitor of the pro-inflammatory cytokine interleukin-1β (IL-1β) and has shown promising results in preclinical studies for the treatment of various inflammatory and neurodegenerative diseases.
Mécanisme D'action
CHF-5074 selectively inhibits the pro-inflammatory cytokine IL-1β, which is involved in the pathogenesis of various inflammatory and neurodegenerative diseases. IL-1β is released by activated immune cells and can cause inflammation, tissue damage, and neuronal death. By inhibiting IL-1β, CHF-5074 reduces inflammation and protects against neuronal damage.
Biochemical and Physiological Effects:
CHF-5074 has been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease. In addition, CHF-5074 has been shown to reduce inflammation and improve motor function in animal models of multiple sclerosis and rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CHF-5074 is its selectivity for IL-1β, which reduces the risk of off-target effects. However, CHF-5074 has limited solubility in water, which can make it difficult to administer in vivo. In addition, CHF-5074 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
Future research on CHF-5074 could focus on its potential therapeutic applications in other inflammatory and neurodegenerative diseases, as well as its safety and efficacy in clinical trials. In addition, research could focus on improving the solubility of CHF-5074 to make it easier to administer in vivo.
Méthodes De Synthèse
CHF-5074 is synthesized using a multi-step process involving the reaction of 2,4-difluorophenol and 4-chlorophenol with 3-chloro-1,2-propanediol to form the intermediate 3-(4-chlorophenoxy)-2-hydroxypropyl-2,4-difluorophenol. The intermediate is then reacted with ethyl chloroacetate to form the final product, N-[3-(4-chlorophenoxy)-2-hydroxypropyl]-2-(2,4-difluorophenoxy)acetamide.
Applications De Recherche Scientifique
CHF-5074 has been extensively studied for its potential therapeutic applications in various inflammatory and neurodegenerative diseases, including Alzheimer's disease, multiple sclerosis, and rheumatoid arthritis. In preclinical studies, CHF-5074 has been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N-[3-(4-chlorophenoxy)-2-hydroxypropyl]-2-(2,4-difluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF2NO4/c18-11-1-4-14(5-2-11)24-9-13(22)8-21-17(23)10-25-16-6-3-12(19)7-15(16)20/h1-7,13,22H,8-10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJNXGMZZAPRPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(CNC(=O)COC2=C(C=C(C=C2)F)F)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-2-(2,4-difluorophenoxy)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.